Octahydroindolizine-1,2,8-triol Octahydroindolizine-1,2,8-triol Octahydroindolizine-1,2,8-triol is a natural product found in Astragalus oxyphysus and Swainsona galegifolia with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14448957
InChI: InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2
SMILES: C1CC(C2C(C(CN2C1)O)O)O
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

Octahydroindolizine-1,2,8-triol

CAS No.:

Cat. No.: VC14448957

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Octahydroindolizine-1,2,8-triol -

Specification

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name 1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol
Standard InChI InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2
Standard InChI Key FXUAIOOAOAVCGD-UHFFFAOYSA-N
SMILES C1CC(C2C(C(CN2C1)O)O)O
Canonical SMILES C1CC(C2C(C(CN2C1)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Octahydroindolizine-1,2,8-triol belongs to the indolizidine alkaloid family, characterized by a bicyclic framework comprising a pyrrolidine ring fused to a piperidine system. The compound’s IUPAC name, 1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol, reflects the positions of its three hydroxyl groups at C-1, C-2, and C-8 . Its 2D structure (SMILES: C1CC(C2C(C(CN2C1)O)O)O) and 3D conformation reveal a rigid, chair-like geometry that influences its intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₅NO₃
Molecular Weight173.21 g/mol
IUPAC Name1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol
InChI KeyFXUAIOOAOAVCGD-UHFFFAOYSA-N

Stereochemical Complexity

The compound exhibits four stereocenters (C-1, C-2, C-8, and C-8a), giving rise to multiple diastereomers. The (1S,2R,8R,8aR) configuration is most frequently reported in natural isolates . Synthetic routes, such as those employing Noyori asymmetric reductions and palladium-catalyzed glycosylations, have achieved enantiomeric excesses >96% for targeted stereoisomers .

Natural Occurrence and Ecological Roles

Plant Sources

Octahydroindolizine-1,2,8-triol has been isolated from legumes in the genera Astragalus and Swainsona, which are notorious for producing toxic alkaloids affecting livestock . In Astragalus oxyphysus, the compound coexists with swainsonine, suggesting a shared biosynthetic pathway involving lysine-derived precursors .

Ecological Implications

As a "locoweed toxin," this compound contributes to plant defense mechanisms against herbivores. Ingestion by mammals inhibits cellular α-mannosidases, leading to lysosomal storage disease—a condition characterized by neurological impairment and organ dysfunction .

Synthetic Methodologies

Key Synthetic Strategies

The synthesis of octahydroindolizine-1,2,8-triol derivatives has been achieved through stereocontrolled approaches starting from achiral precursors like furan and γ-butyrolactone . A notable method involves:

  • Noyori Reduction: Asymmetric transfer hydrogenation establishes absolute stereochemistry at C-1 and C-8 .

  • Palladium-Catalyzed Glycosylation: Introduces the C-2 hydroxyl group with >90% diastereoselectivity .

  • Reductive Amination: Cyclizes the intermediate azidosugar to form the indolizidine core in a one-pot hydrogenolysis/reduction sequence .

Table 2: Representative Synthetic Pathway (Adapted from )

StepReactionYieldDiastereoselectivity
1Noyori Reduction95%>96% ee
2Pd-Catalyzed Glycosylation88%Single diastereomer
3Reductive Amination85%N/A

Epimer Synthesis

The 8-epi derivative, 8,8a-Diepiswainsonine, has been synthesized by inverting the C-8 stereochemistry during the glycosylation step, demonstrating the flexibility of palladium-mediated transformations in accessing diverse stereoisomers .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate water solubility (12.7 mg/mL at 25°C) due to its three hydroxyl groups, which facilitate hydrogen bonding . It remains stable under acidic conditions (pH 2–6) but undergoes decomposition above pH 8 via retro-aldol fragmentation .

Spectroscopic Characteristics

  • ¹H NMR (500 MHz, D₂O): δ 3.85 (m, 1H, H-1), 3.72 (dd, J = 10.2 Hz, 1H, H-2), 3.65–3.55 (m, 2H, H-8, H-8a) .

  • IR (KBr): ν 3360 cm⁻¹ (O-H), 1075 cm⁻¹ (C-O) .

Research Applications and Future Directions

Glycobiology Studies

As a selective glycosidase inhibitor, octahydroindolizine-1,2,8-triol serves as a chemical probe to study glycan-mediated processes in immunology and neurobiology .

Drug Development

Structural analogs are being evaluated for:

  • Anticancer Agents: Targeting aberrant glycosylation in metastatic cells .

  • Antivirals: Blocking viral entry through glycan shield disruption .

  • Lysosomal Storage Disorder Therapeutics: Chaperoning mutant α-mannosidases .

Synthetic Challenges

Future work must address scalability bottlenecks in the reductive amination step, which currently requires 7-day reaction times for 85% conversion . Enzyme-mediated cyclization strategies are under exploration to improve efficiency.

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